N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of 24 novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl(heteryl)idene- and 5-aminomethylidene-moieties has been synthesized employing three-component and three-stage synthetic protocols . A mixture of Z/E-isomers was obtained in solution for the synthesized 5-aminomethylidene-thiazolo[3,2-b]-[1,2,4]triazole-6-ones .Molecular Structure Analysis
The structures of similar derivatives were confirmed by the 1 H-NMR, 13 C-NMR, 2D NMR and LC-MS .Chemical Reactions Analysis
The synthesis of similar compounds involves three-component and three-stage synthetic protocols .Physical and Chemical Properties Analysis
The compound has a molecular formula of C22H20ClN5O2S and a molecular weight of 453.95. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Chemical Synthesis and Modifications
Research has focused on the synthesis and chemical modifications of compounds similar to N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide. One study described the cyclocondensation of related compounds, offering insight into the synthesis of thiazolo[3,2-b][1,2,4]triazoles (Liu, Shih, & Hu, 1987). Another research explored the ultrasound-promoted synthesis of benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles, demonstrating an eco-friendly and efficient method of creating similar compounds (Kumar & Sharma, 2017).
Biological Activities and Potential Applications
Several studies have investigated the biological activities of thiazolo[3,2-b][1,2,4]triazoles, which could provide insights into the potential applications of the compound . For instance, research has shown that similar compounds possess significant anticancer properties, particularly against renal cancer, leukemia, colon cancer, breast cancer, and melanoma (Lesyk et al., 2007). Moreover, studies on the synthesis and biological activity of hybrid molecules containing azole moieties revealed antimicrobial, antilipase, and antiurease activities (Ceylan et al., 2014).
Potential Medical Applications
Compounds with structural similarities have been studied for their potential medical applications. For example, some thiazolo[3,2-b]-1,2,4-triazoles have demonstrated anti-inflammatory and analgesic properties, indicating possible therapeutic applications in these areas (Tozkoparan et al., 2004). The protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mouse brain and liver also highlight their potential use in managing oxidative stress-related conditions (Aktay, Tozkoparan, & Ertan, 2005).
Mechanism of Action
Target of Action
Thiazolo[3,2-b][1,2,4]triazoles, a core structure in this compound, have been reported to exhibit diverse biological activities, including anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, and fungicide activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or DNA structures involved in these biological processes.
Mode of Action
One study reported that a compound with a similar structure showed superior top1 inhibitory activity compared with the powerful natural top1-inhibitor camptothecin . Top1, or topoisomerase I, is an enzyme that alters the supercoiling of DNA, and its inhibition can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells.
Biochemical Pathways
Given its potential top1 inhibitory activity , it may affect DNA replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells
Pharmacokinetics
Thiazoles, a core structure in this compound, are known to have diverse biological activities and are found in many potent biologically active compounds . This suggests that the compound may have favorable ADME properties, but further studies are needed to confirm this.
Result of Action
Given its potential top1 inhibitory activity , it may induce DNA damage, cell cycle arrest, and apoptosis, particularly in cancer cells
Safety and Hazards
Future Directions
The search for drug-like molecules with anticancer properties using the thiazolo [3,2-b][1,2,4]triazole-6-one scaffold is a promising area of research . Some compounds present excellent anticancer properties at 10 μM . Derivatives were the most active against cancer cell lines without causing toxicity to normal somatic (HEK293) cells . This suggests potential for future research and development in this area.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2,3-dimethylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-13-4-3-5-18(14(13)2)25-21(30)20(29)24-11-10-17-12-31-22-26-19(27-28(17)22)15-6-8-16(23)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,24,29)(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVZSYNBZSEMEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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